2-(Oxolan-2-yl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(oxolan-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJLROCRRNBUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Oxidation of Pyridine Derivatives
Method Overview:
This approach involves the oxidation of suitably substituted pyridine compounds, such as 4-methylpyridine, under catalytic conditions to yield the corresponding pyridine-4-carboxylic acids, which can be further functionalized to introduce the oxolane moiety.
- Starting Material: 4-methylpyridine (or similar alkylpyridines)
- Catalyst: Vanadium pentoxide (V₂O₅) supported on inert carriers like silica or alumina
- Reaction Conditions: Continuous oxidation at 255–260°C in a fluidized bed reactor
- Process:
- Preheat catalyst and raw material
- Introduce steam and air to facilitate oxidation
- Collect the oxidized product, typically pyridine-4-carboxylic acid, via cyclone separation
- Purify through recrystallization
- The process yields pyridine-4-carboxylic acid with over 95% purity and 70–75% yield, utilizing approximately 1070 kg of raw material per ton of product (source).
Decarboxylative and Cyclization Strategies
Method Overview:
This method involves decarboxylative reactions of pyridine-4-carboxylic acid derivatives with oxolane or related cyclic ethers, often under thermal or catalytic conditions, to form the oxolane-substituted pyridine carboxylic acids.
- Activation of pyridine-4-carboxylic acid (via decarboxylation)
- Coupling with oxolane derivatives or precursors
- Cyclization to form the oxolane ring attached at the 2-position of pyridine
- Such methods are less direct but can be achieved via decarboxylative coupling reactions, often facilitated by decarboxylation under basic or thermal conditions, leading to the target compound with moderate to high yields.
Multi-step Synthesis via Cyclization and Functional Group Transformations
Method Overview:
This approach involves initial synthesis of pyridine-4-carboxylic acid, followed by functionalization to introduce the oxolane ring at the 2-position.
- Synthesize pyridine-4-carboxylic acid via oxidation
- Convert to a suitable intermediate (e.g., acyl chloride or ester)
- React with oxolane derivatives or cyclic ethers under basic or catalytic conditions to form the 2-(Oxolan-2-yl)pyridine-4-carboxylic acid
- This multi-step process offers flexibility but requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Summary Data Table of Preparation Methods
Notes on Research and Practical Considerations
Safety and Environmental Impact: The oxidation process utilizing vanadium pentoxide is efficient but requires careful handling due to catalyst toxicity and high temperature operation.
Yield Optimization: Decarboxylative methods and cyclization strategies can be optimized through temperature control, choice of solvents, and catalysts to maximize yield and purity.
Purification: Recrystallization from ethanol, ethyl acetate, or methyl acetate is typically employed to obtain high-purity product (>99%).
Cost and Scalability: The oxidation route is cost-effective and suitable for large-scale production, while multi-step syntheses may be more suitable for specialized applications.
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via two primary routes:
| Method | Reagents/Conditions | Yield | Key Features |
|---|---|---|---|
| Hydrolysis of nitrile | H₂SO₄ (conc.), reflux, 6–8 hrs | 72–78% | Converts nitrile to carboxylic acid group |
| Cyclization of precursors | Oxirane, Lewis acid catalyst | 65–70% | Forms oxolane ring via ring-opening |
The hydrolysis pathway involves converting 2-(oxolan-2-yl)pyridine-4-carbonitrile to the carboxylic acid derivative under acidic conditions. Cyclization methods employ oxirane and catalysts like BF₃·Et₂O to form the oxolane ring.
Carboxylic Acid Reactions
The carboxylic acid group participates in typical acid-derived transformations:
Amidation reactions are particularly significant for generating pharmacologically active analogs, such as CCR1 antagonists for rheumatoid arthritis .
Oxolane Ring Reactions
The tetrahydrofuran ring undergoes ring-opening and functionalization:
For example, iodolactonization forms a three-membered iodonium intermediate, which is subsequently attacked by the carboxylate group to yield γ-lactone derivatives .
Oxidation and Reduction
The pyridine ring and oxolane moiety exhibit distinct redox behavior:
| Process | Reagents | Outcome | Notes |
|---|---|---|---|
| Pyridine ring reduction | H₂, Pd/C | Piperidine derivatives | Partial hydrogenation of aromatic ring |
| Oxolane oxidation | KMnO₄, H₂O, Δ | γ-Butyrolactone derivatives | Selective oxidation of ether to ketone |
Reduction of the pyridine ring requires harsh conditions (≥100°C, 50 psi H₂), while oxolane oxidation proceeds under mild acidic conditions.
Cross-Coupling Reactions
The pyridine ring facilitates metal-catalyzed coupling:
| Reaction Type | Catalyst | Product | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% yield |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminopyridine analogs | 55–65% yield |
These reactions enable the introduction of aryl, amino, or alkyl groups at specific positions on the pyridine ring .
Degradation Pathways
Stability studies reveal two primary degradation mechanisms:
-
Thermal decomposition (≥200°C): Decarboxylation to form 2-(oxolan-2-yl)pyridine .
-
Photolytic cleavage : UV light induces oxolane ring scission, generating glutaric acid derivatives.
Comparative Reactivity
The compound’s reactivity differs from structurally related molecules:
| Compound | Key Functional Groups | Reactivity Difference |
|---|---|---|
| 4-Pyridinecarboxylic acid | Carboxylic acid, pyridine | Lacks oxolane-mediated ring-opening |
| 5-Methylpyridin-3-carboxylic acid | Methyl, carboxylic acid | Reduced steric hindrance vs. oxolane |
The oxolane ring enhances solubility in nonpolar solvents compared to unsubstituted pyridinecarboxylic acids .
Scientific Research Applications
Medicinal Chemistry
Potential as Pharmaceutical Agents
2-(Oxolan-2-yl)pyridine-4-carboxylic acid has shown promise in the development of pharmaceuticals due to its structural similarity to biologically active compounds. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. The oxolan group enhances binding affinity through hydrogen bonding and hydrophobic interactions, modulating enzyme activity or receptor binding.
Case Study: Faropenem Synthesis
This compound is a key intermediate in the synthesis of faropenem, an antibiotic effective against various bacterial infections. The synthesis involves chiral resolution and chlorination processes starting from tetrahydro-2-furoic acid.
Organic Synthesis
Role as a Synthetic Intermediate
In organic chemistry, this compound serves as a precursor for synthesizing various chemicals, including polymer building blocks. It can undergo oxidation and other transformations to yield valuable derivatives for industrial applications.
Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isonicotinic Acid | Pyridine ring with carboxylic acid functionality | Known for its role in pharmacology as an antitubercular agent |
| 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid | Pyridine ring with ether functionality | Offers unique electronic properties due to nitrogen |
| 5-(Tetrahydrofuran-2-yl)-1H-pyrrole | Pyrrole ring fused with tetrahydrofuran | Exhibits distinct reactivity patterns compared to pyridine derivatives |
Catalysis
Use as a Catalyst
The compound is utilized as a catalyst in various chemical reactions, enhancing efficiency and selectivity. It can be immobilized on solid supports to create heterogeneous catalysts that are easily separable from reaction mixtures, thus improving reaction yields and reducing environmental impact.
Case Study: Diesel Fuel Precursors
In one application, it catalyzes the conversion of 2-methylfuran into diesel fuel precursors through acid-catalyzed C–C bond-forming reactions followed by hydro-deoxygenation.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 2-(Oxolan-2-yl)pyridine-4-carboxylic acid with related pyridine-carboxylic acid derivatives:
Functional Group Analysis
- Oxolane vs. Bipyridine : The oxolane substituent in the target compound increases steric bulk and lipophilicity compared to the planar, conjugated bipyridine system in 2,2'-bipyridine-4-carboxylic acid. The latter’s metal-chelating ability makes it suitable for catalysis or coordination polymers .
- Thiazole vs.
- Amino vs. Cyano Groups: The amino group in 2-Aminopyridine-4-carboxylic acid increases polarity and solubility, whereas the cyano group in 2-(5-cyano-2-oxidanyl-phenyl)pyridine-4-carboxylic acid lowers pKa of the carboxylic acid, favoring deprotonation in physiological conditions .
Biological Activity
2-(Oxolan-2-yl)pyridine-4-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxolane structure, which contributes to its interaction with various biological targets. Research into its biological activity has revealed promising results in areas such as enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 193.20 g/mol
- CAS Number : 1822828-04-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. For example, it has been shown to inhibit carbonic anhydrase (CA), a crucial enzyme involved in numerous physiological processes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study conducted on the inhibitory effects of various derivatives of pyridine compounds highlighted the strong inhibition of carbonic anhydrase IX by this compound. The compound demonstrated selectivity towards CA IX over CA II, indicating its potential for targeted therapeutic applications in conditions where CA IX is implicated, such as cancer .
-
Antimicrobial Activity
- Research evaluating the antimicrobial properties found that at a concentration of 50 μg/mL, the compound exhibited significant inhibition rates against S. aureus (80.69%) and K. pneumoniae (79.46%). This suggests that this compound could be a candidate for developing new antimicrobial agents.
- Induction of Apoptosis
Q & A
Q. What are the common synthetic routes for 2-(Oxolan-2-yl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a pyridine derivative (e.g., 4-carboxypyridine) with an oxolane precursor under acidic or catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are often used to facilitate coupling reactions .
- Cyclization : Intramolecular cyclization using dehydrating agents (e.g., POCl₃) to form the oxolane ring.
- Functionalization : Introducing carboxylic acid groups via hydrolysis or oxidation.
Q. Optimization strategies :
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
Answer:
- NMR : Compare - and -NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include pyridine protons at δ 8.5–9.0 ppm and oxolane protons at δ 4.0–5.0 ppm .
- X-ray crystallography : Use single-crystal diffraction (e.g., SHELX software for refinement ). Validate bond lengths (e.g., C–O in oxolane: ~1.43 Å) and angles against literature.
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]: ~250.22 g/mol) .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
Q. How can initial biological activity screening be designed for this compound?
Answer:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC determination) .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
- Data validation : Use programs like PLATON to check for twinning or disorder in the crystal lattice.
- Refinement strategies : Apply restraints for flexible groups (e.g., oxolane ring) in SHELXL .
- Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond angles or torsions .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., proteins)?
Answer:
- X-ray co-crystallization : Soak the compound into protein crystals (e.g., TraE protein ) and collect diffraction data at 1.5–2.0 Å resolution.
- Surface plasmon resonance (SPR) : Measure binding kinetics (K) using Biacore systems.
- Molecular docking : Perform simulations with AutoDock Vina to predict binding modes and affinity .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
Answer:
- DFT calculations : Use Gaussian09 to compute Fukui indices for nucleophilic/electrophilic sites.
- Transition-state analysis : Identify energy barriers for cyclization or oxidation steps using QM/MM methods.
- Solvent effects : Simulate reaction pathways in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents .
Q. What strategies mitigate degradation or instability during storage and handling?
Answer:
Q. How can researchers analyze conflicting bioactivity data across different assay systems?
Answer:
Q. What advanced techniques elucidate the compound’s role in multi-step catalytic or biochemical pathways?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
